2-(Chloromethyl)-5-cyclopropylthiazole
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Overview
Description
2-(Chloromethyl)-5-cyclopropylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing waste and cost. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-cyclopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2-(Chloromethyl)-5-cyclopropylthiazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and catalysts.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-cyclopropylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
- 2-(Chloromethyl)-4-methoxyl-3,5-dimethylpyridine
- 2-Chloromethyl-4(3H)-quinazolinone
- 5-Chloromethyl-2-methylthiazole
Comparison: Compared to these similar compounds, 2-(Chloromethyl)-5-cyclopropylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H8ClNS |
---|---|
Molecular Weight |
173.66 g/mol |
IUPAC Name |
2-(chloromethyl)-5-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-3-7-9-4-6(10-7)5-1-2-5/h4-5H,1-3H2 |
InChI Key |
UTPOWAYVFXHTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(S2)CCl |
Origin of Product |
United States |
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